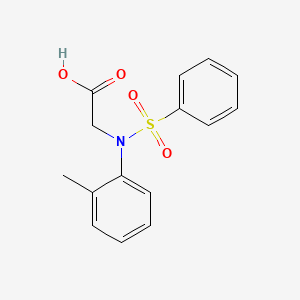

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine

Vue d'ensemble

Description

N-(2-Methylphenyl)-N-(phenylsulfonyl)glycine, also known as MPSPG, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme responsible for the production of prostaglandins that cause inflammation and pain. MPSPG has been extensively studied for its potential use in treating various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases.

Applications De Recherche Scientifique

Environmental Behavior and Impact

N-(phenylsulfonyl)glycine (PSG) and its derivatives have been investigated for their behavior and fate in environmental settings, such as municipal sewage treatment plants. Studies have shown that PSG can undergo microbial methylation in sewage treatment plants, leading to the formation of related compounds like N-(phenylsulfonyl)-sarcosine (PSS). This transformation indicates the environmental persistence and transformation of these compounds in aquatic systems. Such research underscores the importance of understanding the environmental behavior of sulfonyl-containing compounds for water quality management and pollution studies (Krause & Schöler, 2000).

Chemical Interactions and Reactivity

The interaction of N-(phenylsulfonyl)glycine with metals has been explored, showing that the compound can interact with metals like cadmium and zinc. These interactions were studied through techniques like dc polarography, pH-metric titrations, and NMR spectroscopy. The research provides insights into the compound's chemical reactivity and its potential role in forming complexes with metal ions, which is relevant for understanding its behavior in biological systems and its potential applications in chelation therapy and environmental remediation (Gavioli et al., 1991).

Potential in Drug Development

Research on derivatives of N-(phenylsulfonyl)glycine has indicated potential applications in drug development, particularly as inhibitors of enzymes like aldose reductase. Such enzymes are targets for managing complications of diabetes, suggesting that modifications of the phenylsulfonyl glycine structure could yield compounds with therapeutic benefits. This line of research highlights the compound's relevance in medicinal chemistry and its potential for contributing to new treatments for chronic conditions (Deruiter, Borne, & Mayfield, 1989).

Analytical Chemistry and Environmental Monitoring

The identification of N-(phenylsulfonyl)glycine as a contaminant in water sources illustrates its relevance in environmental monitoring and analytical chemistry. Studies detecting this compound in river and sewage samples highlight the need for sensitive analytical methods to monitor environmental pollutants. Such research contributes to our understanding of pollution sources and pathways, informing water quality management and pollution control strategies (Krause, Niedan, & Schöler, 1998).

Propriétés

IUPAC Name |

2-[N-(benzenesulfonyl)-2-methylanilino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-12-7-5-6-10-14(12)16(11-15(17)18)21(19,20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEYAJGGMLUBRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20977866 | |

| Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(2-Methylphenyl)-n-(phenylsulfonyl)glycine | |

CAS RN |

6231-05-6 | |

| Record name | N-(Benzenesulfonyl)-N-(2-methylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20977866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

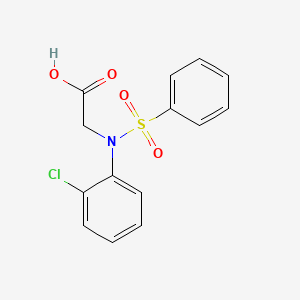

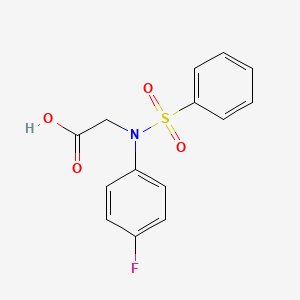

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087303.png)

![3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3087339.png)

![3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride](/img/structure/B3087340.png)

![6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087343.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3087344.png)

![3-(7-(Difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087348.png)

![4-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3087360.png)